molecular formula C5H5BO4S B1363952 2-boronothiophene-3-carboxylic Acid CAS No. 519054-53-6

2-boronothiophene-3-carboxylic Acid

Cat. No.: B1363952
CAS No.: 519054-53-6
M. Wt: 171.97 g/mol
InChI Key: CGKJHZDZZNMEAP-UHFFFAOYSA-N
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Description

2-Boronothiophene-3-carboxylic acid is an organoboron compound that features a thiophene ring substituted with a boronic acid group at the second position and a carboxylic acid group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-boronothiophene-3-carboxylic acid typically involves the borylation of thiophene derivatives. One common method is the Miyaura borylation, which uses bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction conditions often include a solvent such as tetrahydrofuran and a temperature range of 50-80°C.

Industrial Production Methods: Industrial production of this compound may involve similar borylation techniques but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, the purification of the product is achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: 2-Boronothiophene-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The boronic acid group can participate in cross-coupling reactions such as the Suzuki-Miyaura coupling, where it reacts with halides to form carbon-carbon bonds.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or sodium perborate in an aqueous medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in an ether solvent.

    Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., potassium carbonate) in solvents like tetrahydrofuran or toluene.

Major Products:

    Oxidation: Boronic esters or borates.

    Reduction: Alcohols or aldehydes.

    Substitution: Biaryl compounds or other substituted thiophenes.

Scientific Research Applications

2-Boronothiophene-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.

    Biology: Investigated for its potential as a ligand in biological assays and as a precursor for bioactive compounds.

    Medicine: Explored for its role in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: Utilized in the production of materials such as organic semiconductors and polymers.

Mechanism of Action

The mechanism of action of 2-boronothiophene-3-carboxylic acid in chemical reactions involves the formation of reactive intermediates. In the Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The thiophene ring provides stability and electronic properties that facilitate these reactions.

Comparison with Similar Compounds

  • 2-Bromo-3-thiophenecarboxylic acid
  • 2-Thiophenecarboxylic acid
  • 3-Thiophenecarboxylic acid

Comparison: 2-Boronothiophene-3-carboxylic acid is unique due to the presence of both boronic acid and carboxylic acid functional groups, which allows it to participate in a wider range of chemical reactions compared to its analogs. The boronic acid group specifically enables its use in cross-coupling reactions, making it a valuable compound in synthetic organic chemistry.

Properties

IUPAC Name

2-boronothiophene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BO4S/c7-5(8)3-1-2-11-4(3)6(9)10/h1-2,9-10H,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGKJHZDZZNMEAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CS1)C(=O)O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20383261
Record name 2-Boronothiophene-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20383261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

519054-53-6
Record name 2-Boronothiophene-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20383261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Dihydroxyboryl)-3-thiophenecarboxylic acid; tech.
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